3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine
Description
This compound is a 1,2,4-triazole derivative characterized by:
- Position 3: A cinnamylthio group (styryl chain: –S–CH₂–CH=CH–C₆H₅), enabling π-π interactions and enhanced lipophilicity.
- Position 5: A 2,4-dichlorophenyl group, known for its electron-withdrawing effects and bioactivity in antimicrobial and enzyme-inhibitory applications.
- Position 4: An amine group, contributing to hydrogen bonding and solubility .
Its synthesis likely involves S-alkylation of a 4-amino-4H-1,2,4-triazole-3-thiol precursor with cinnamyl bromide under basic conditions (e.g., K₂CO₃ or NaOH in MeOH/EtOH), analogous to methods described for related compounds .
Properties
CAS No. |
675131-44-9 |
|---|---|
Molecular Formula |
C17H14Cl2N4S |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H14Cl2N4S/c18-13-8-9-14(15(19)11-13)16-21-22-17(23(16)20)24-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10,20H2/b7-4+ |
InChI Key |
AWDVUPRBJALKDR-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Limited studies, but its triazole scaffold suggests potential pharmacological applications.
Industry: Not widely used industrially due to its specialized nature.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or disrupts cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- Melting Points: Target compound (analog with 3,4-dimethoxyphenyl): Not reported, but cinnamylthio derivatives typically exhibit higher melting points (>150°C) due to rigid styryl chains . Fluorobenzylthio analogs: 164–165°C (3b) ; pyridinyl derivatives: 186–187°C (7) .
- Solubility : Pyridinyl and thiophenyl substituents improve aqueous solubility compared to purely aromatic groups .
Biological Activity
The compound 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine (CAS No. 946309-02-0) belongs to the class of triazole derivatives, which have garnered significant interest due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine is , with a molecular weight of 426.5 g/mol. The compound features a triazole ring substituted with a cinnamylthio group and a dichlorophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16Cl2N4S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 946309-02-0 |
| Structure | Chemical Structure |
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Studies have shown that 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine exhibits potent antifungal activity against various fungal strains. For example, it has been tested against Candida albicans and Aspergillus niger, demonstrating significant inhibition of growth with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies conducted on a panel of human cancer cell lines revealed that it possesses significant cytotoxic effects. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Notably:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The IC50 values ranged from 10 to 20 µM across different cell lines.
The mechanism by which 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes:
- Inhibition of Fungal Ergosterol Biosynthesis : Similar to other triazoles, it likely interferes with the synthesis of ergosterol in fungi.
- Targeting Tubulin Dynamics : In anticancer applications, it appears to bind tubulin and disrupt microtubule formation, leading to mitotic arrest.
Case Study 1: Antifungal Efficacy
In a study published in Mycopathologia, researchers evaluated the antifungal efficacy of various triazole derivatives against clinical isolates of Candida species. The study found that 3-(Cinnamylthio)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine had a higher potency than traditional antifungals like fluconazole.
Case Study 2: Anticancer Activity
A research article in Journal of Medicinal Chemistry reported on the synthesis and evaluation of triazole derivatives for anticancer activity. The study indicated that this compound showed promising results against several cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
